

Application Notes and Protocols for L803-mts in Xenograft Models of Cancer

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L803-mts is a selective, substrate-competitive peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] GSK-3 is a serine/threonine kinase implicated in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Dysregulation of GSK-3 activity has been linked to the pathogenesis of several cancers, making it a promising therapeutic target.[1] [3] In preclinical xenograft models of prostate cancer, **L803**-mts has demonstrated significant anti-tumor activity by inhibiting GSK-3, leading to reduced tumor growth and proliferation.[2][3] These application notes provide detailed protocols for the use of **L803**-mts in xenograft models of cancer, a summary of its effects, and a description of its mechanism of action.

Quantitative Data Summary

Treatment with **L803**-mts has been shown to significantly reduce tumor burden and cell proliferation in preclinical models of prostate cancer. The following table summarizes the key quantitative findings from studies utilizing the Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model.

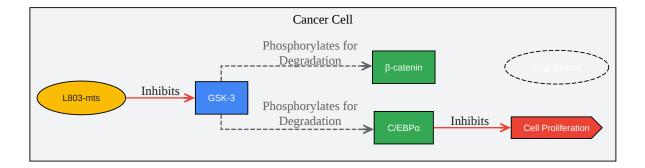


Model	Treatment Group	Key Endpoint	Result	Citation
TRAMP Mice	L803-mts	Relative Prostate Wet-Weight	Significant reduction compared to control	[2]
L803-mts	BrdU Positive Cells in Carcinoma	Significant reduction compared to control	[1][2][4]	
PC-3 & C4-2 Xenografts	L803-mts	Tumor Growth and Development	Significantly suppressed	[1][3]
L803-mts	Ki67-Positive Cells	Significantly reduced	[1][2][3]	

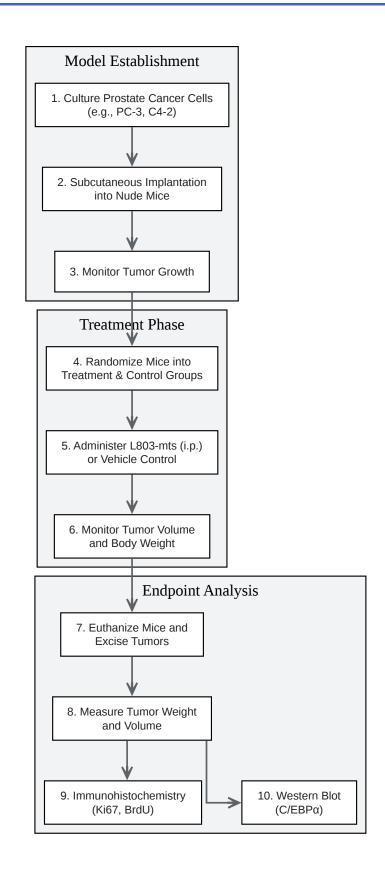
Signaling Pathway

L803-mts exerts its anti-cancer effects by inhibiting GSK-3. This inhibition leads to the stabilization and accumulation of downstream targets, notably the transcription factor CCAAT/enhancer-binding protein alpha (C/EBP α), a negative regulator of the cell cycle.[1][2] The accumulation of C/EBP α is believed to contribute to the observed reduction in tumor cell proliferation.[2][3] Additionally, GSK-3 is a key component of the Wnt/ β -catenin signaling pathway; its inhibition can lead to the stabilization of β -catenin.









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References

- 1. researchgate.net [researchgate.net]
- 2. actuatetherapeutics.com [actuatetherapeutics.com]
- 3. Suppression of glycogen synthase kinase 3 activity reduces tumor growth of prostate cancer in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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